MNS chloride can act as a sulfonylating agent in organic synthesis. This means it can introduce a sulfonyl group (SO2Cl) onto other organic molecules. This functional group modification can be useful for various purposes, such as:
5-Methyl-2-nitrobenzene-1-sulfonyl chloride, also known as 2-methyl-5-nitrobenzenesulfonyl chloride, is an aromatic sulfonyl chloride characterized by its nitro and methyl substituents on the benzene ring. Its molecular formula is C₇H₆ClNO₄S, and it has a molecular weight of approximately 235.64 g/mol. This compound features a sulfonyl chloride functional group, which makes it reactive in various chemical transformations. The structure can be represented by the InChI Key: WPGVQDHXOUAJBW-UHFFFAOYSA-N and the SMILES notation: CC1=CC=C(C=C1S(Cl)(=O)=O)N+=O .
These reactions make it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
The biological activity of 5-methyl-2-nitrobenzene-1-sulfonyl chloride has been studied in the context of its potential as a pharmaceutical intermediate. It has shown inhibitory effects on certain cytochrome P450 enzymes, specifically:
5-Methyl-2-nitrobenzene-1-sulfonyl chloride can be synthesized through several methods:
These synthetic routes allow for the production of high-purity compounds suitable for further chemical transformations .
5-Methyl-2-nitrobenzene-1-sulfonyl chloride finds applications in various fields:
Its reactivity and versatility make it a valuable compound in both industrial and research settings .
Interaction studies involving 5-methyl-2-nitrobenzene-1-sulfonyl chloride focus primarily on its effects on metabolic enzymes. Notably:
Such studies are crucial for assessing safety and efficacy when used in pharmaceutical formulations .
Several compounds exhibit structural similarities to 5-methyl-2-nitrobenzene-1-sulfonyl chloride. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Chloro-5-nitrobenzene-1-sulfonyl chloride | 4533-95-3 | 0.81 |
2-Fluoro-5-nitrobenzenesulfonyl chloride | 713-21-3 | 0.79 |
4-Chloro-3-nitrobenzenesulfonyl Chloride | 97-08-5 | 0.79 |
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride | 1146290-36-9 | 0.79 |
4-Fluoro-3-nitrobenzenesulfonyl Chloride | 6668-56-0 | 0.81 |
What sets 5-methyl-2-nitrobenzene-1-sulfonyl chloride apart from these similar compounds is its specific combination of methyl and nitro groups on the benzene ring, which influences its reactivity and biological interactions differently compared to other derivatives. This unique substitution pattern allows for distinct reaction pathways and potential applications in medicinal chemistry .